

"Antituberculosis agent-10" chemical structure and properties

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Compound of Interest

Compound Name: Antituberculosis agent-10

Cat. No.: B12363638

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An In-depth Technical Guide to Antituberculosis Agent-10

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel antituberculosis agent, designated "**Antituberculosis Agent-10**." This agent represents a promising new class of compounds designed to address the challenges of drug-resistant tuberculosis.^[1]

Chemical Structure and Properties

Antituberculosis Agent-10 is a synthetic small molecule belonging to the benzothiazinone class. Its chemical structure is characterized by a core benzothiazinone ring system, which is crucial for its antimycobacterial activity.

Chemical Name: 6-nitro-2-((4-(trifluoromethoxy)benzyl)thio)-4H-benzo[e][1,2]thiazin-4-one

Molecular Formula: C₁₇H₁₀F₃N₂O₄S₂

Molecular Weight: 443.4 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **Antituberculosis Agent-10** is provided in the table below. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Melting Point	210-212 °C
LogP	3.8
Water Solubility	<0.1 mg/mL
pKa	7.2 (weakly acidic)

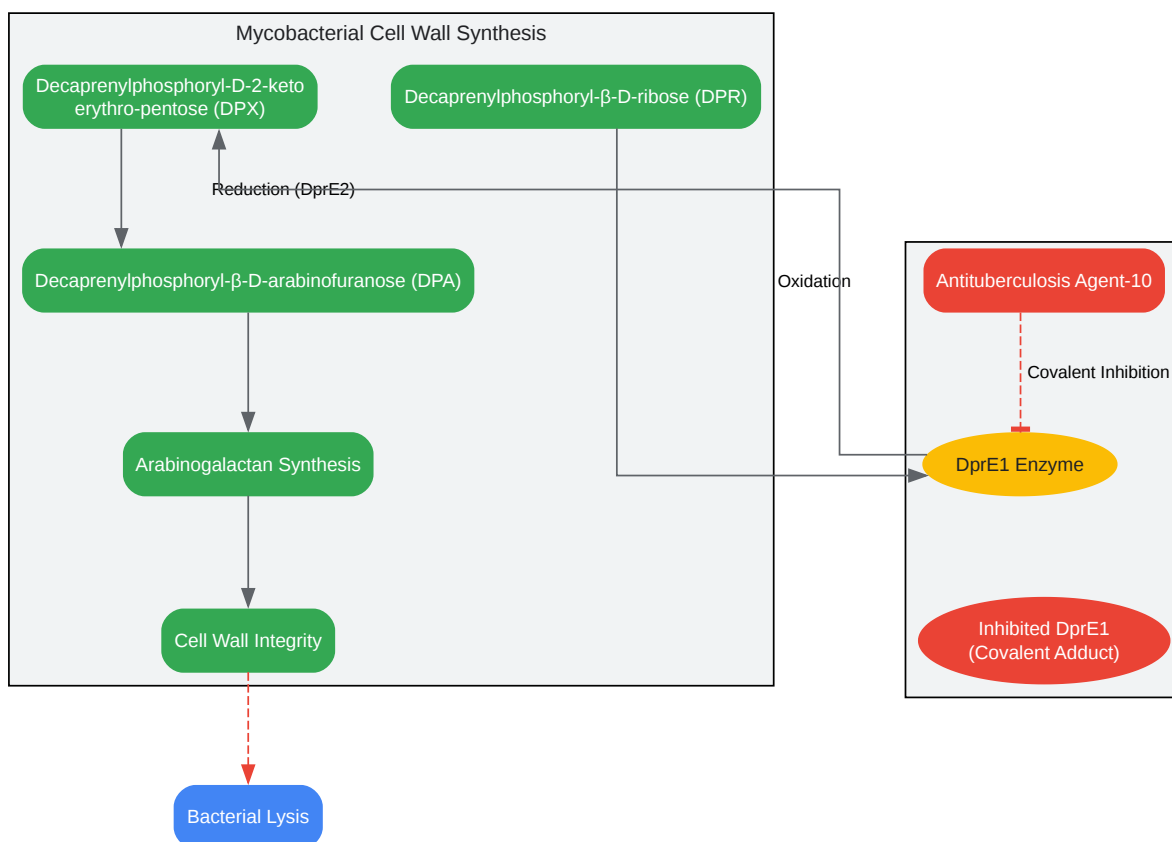
Mechanism of Action

Antituberculosis Agent-10 is a potent inhibitor of the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[3] DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[4] By inhibiting DprE1, **Antituberculosis Agent-10** disrupts the synthesis of these essential cell wall components, leading to increased cell wall permeability and ultimately, bacterial cell death.[3][5]

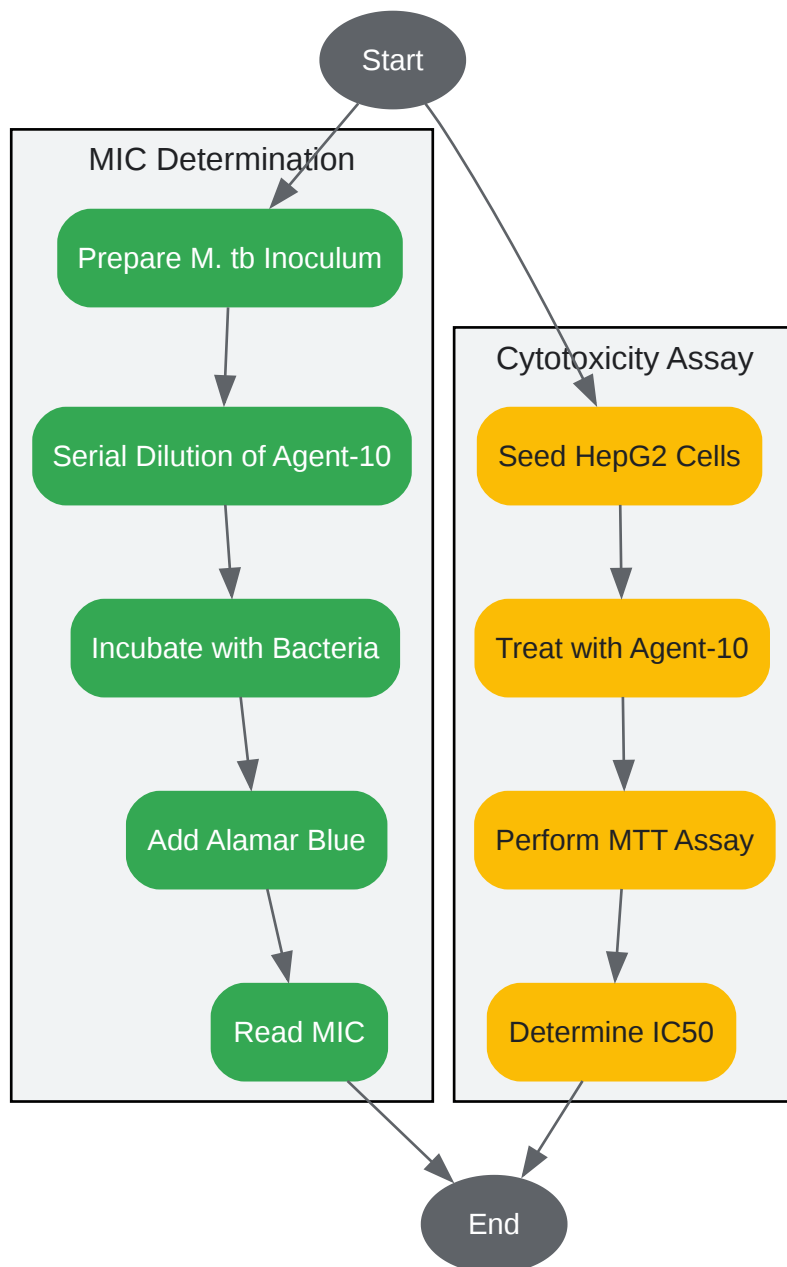
The mechanism involves the covalent modification of a cysteine residue (Cys387) within the active site of DprE1.[6] The nitro group on the benzothiazinone core is a key feature for this covalent inhibition.[4]

Signaling Pathway Diagram

Mechanism of Action of Antituberculosis Agent-10



In Vitro Evaluation Workflow



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